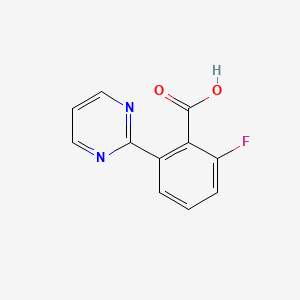

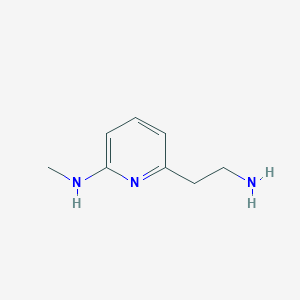

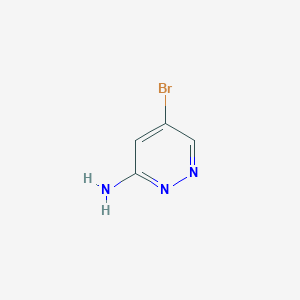

![molecular formula C9H10F3N B1445398 [2-(2,2,2-Trifluoroethyl)phenyl]methanamine CAS No. 1393562-74-7](/img/structure/B1445398.png)

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine

Overview

Description

Scientific Research Applications

Synthesis of Trifluoroethyl Fatty Acid Esters

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine: is utilized in the synthesis of complex trifluoroethyl fatty acid esters . These esters are synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This process is carried out at room temperature and does not require any additional additives, providing a green and efficient method for producing these esters .

Flame Retardant for Lithium-Ion Batteries

In the field of energy storage, particularly for lithium-ion batteries (LIBs), this compound is used to create a significant flame retardant additive, tris (2,2,2-trifluoroethyl) phosphite (TTFP) . TTFP is employed to enhance the thermal stability of LIB electrolytes, effectively delaying exothermic peaks, reducing heat generation, and improving safety parameters like flash point and self-extinguishing time .

Polymerization Monomers

Unsaturated fatty acid 2,2,2-trifluoroethyl esters , such as trifluoroethyl methacrylate and trifluoroethyl undec-10-enoate, are exploited as reliable polymerization monomers . These monomers are used for preparing anion-exchange membranes and drug delivery agents, showcasing the versatility of the trifluoroethyl group in polymer chemistry .

Green Biosurfactants

The trifluoroethyl group is also incorporated into sugar fatty acid esters, which serve as nonionic green biosurfactants . These biosurfactants find applications in food, cosmetics, and pharmaceutical industries due to their biodegradable and non-toxic nature .

Antioxidative and Antibacterial Activities

Fatty acid esters with the trifluoroethyl group, such as polyglycerol, sucrose, and steroid fatty acid esters, exhibit antioxidative or antibacterial activities . These properties are beneficial for various applications in health and environmental sciences .

C–H Functionalization in Organic Synthesis

The compound is involved in the C–H functionalization of indoles, a key reaction in organic synthesis . This methodology allows for the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions, with high functional group tolerance .

Mechanism of Action

Target of Action

Related compounds such as 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol have been found to interact with the oxysterols receptor lxr-beta .

Mode of Action

It’s worth noting that similar compounds have been found to catalyze the attachment of tyrosine to trna (tyr) in a two-step reaction: tyrosine is first activated by atp to form tyr-amp and then transferred to the acceptor end of trna (tyr) .

Biochemical Pathways

Related compounds have been found to regulate cholesterol uptake , which suggests that [2-(2,2,2-Trifluoroethyl)phenyl]methanamine may also influence lipid metabolism pathways.

Result of Action

Related compounds have been found to regulate cholesterol uptake , suggesting that [2-(2,2,2-Trifluoroethyl)phenyl]methanamine may have similar effects.

properties

IUPAC Name |

[2-(2,2,2-trifluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRJPAJYPWNTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

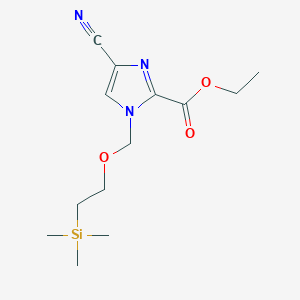

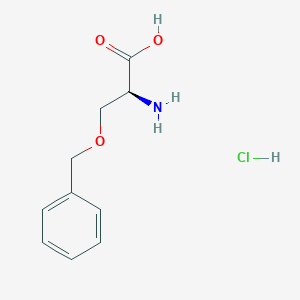

![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

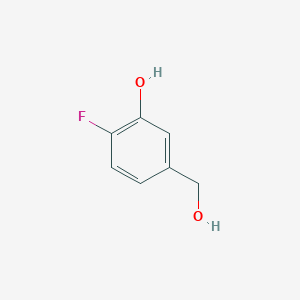

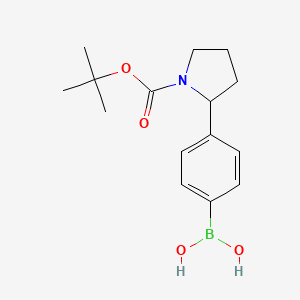

![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)

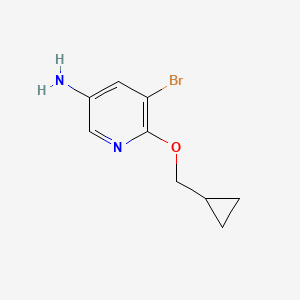

![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)